molecular formula C26H42O4 B094880 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate CAS No. 119-05-1

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate

Cat. No. B094880
CAS RN: 119-05-1
M. Wt: 418.6 g/mol
InChI Key: LWMZLERUOSRYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate, also known as MMNBD, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMNBD is structurally similar to natural cannabinoids found in cannabis plants, but it has been modified to enhance its pharmacological properties.

Mechanism Of Action

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate exerts its pharmacological effects by interacting with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain sensation, inflammation, and mood. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the primary receptors of the ECS.

Biochemical And Physiological Effects

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with high precision. However, one of the limitations of using 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several future directions for 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate research. One area of interest is the development of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate-based therapeutics for the treatment of various neurological disorders. Another area of interest is the study of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research into the safety and toxicity of 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate in animal models.

Synthesis Methods

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylvaleric acid with 1,4-butanediol to form 4-methylheptan-3-ol. This compound is then reacted with 2-ethylhexanal to form 6-methylheptyl-2-ethylhexanoate. The final step involves the reaction of 6-methylheptyl-2-ethylhexanoate with 8-methylnonanoic acid to form 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate.

Scientific Research Applications

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. 6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate has also been shown to have potential in the treatment of various neurological disorders, such as multiple sclerosis, epilepsy, and Parkinson's disease.

properties

CAS RN

119-05-1

Product Name

6-Methylheptyl 8-methylnonyl benzene-1,4-dicarboxylate

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

4-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-21(2)13-9-6-5-7-11-19-29-25(27)23-15-17-24(18-16-23)26(28)30-20-12-8-10-14-22(3)4/h15-18,21-22H,5-14,19-20H2,1-4H3

InChI Key

LWMZLERUOSRYNT-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C

Other CAS RN

119-05-1

Origin of Product

United States

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